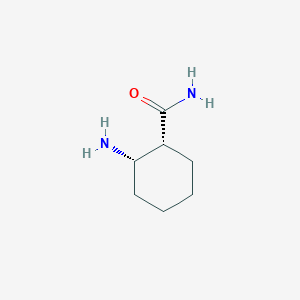

cis-2-Aminocyclohexanecarboxamide

Übersicht

Beschreibung

cis-2-Aminocyclohexanecarboxamide is a compound of interest in various fields of chemistry and pharmacology. It is a structural isomer of the amino acid and is known for its presence in several biologically active molecules and potential use in peptide chemistry . The compound has been studied for its ability to form helical foldamers, which are structures that mimic the folding patterns of proteins . Additionally, it has been investigated as a building block in the synthesis of potential metabolites and antidotes for anticholinesterase poisoning [3, 9].

Synthesis Analysis

The synthesis of cis-2-Aminocyclohexanecarboxamide and its derivatives has been approached through various methods. An efficient synthesis that outperforms traditional methods in peptide chemistry has been described, offering a faster and higher yielding route to both cis- and trans-2-aminocyclohexanecarboxamides . Another study presented a seven-step synthetic route to potential Neramexane metabolites, starting from isophorone . Additionally, an improved synthesis of related compounds, such as cis,cis-1,3,5-triaminocyclohexane, has been reported, which could serve as a platform for the development of gallium radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of cis-2-Aminocyclohexanecarboxamide and its stereoisomers has been explored in several studies. The absolute configurations of related cis- and trans-enantiomers have been determined, providing insight into their three-dimensional arrangement . The conformational preferences of these molecules have been shown to be significant in the design of helical foldamers, with cis-2-Aminocyclohexanecarboxamide demonstrating a similar preference to its analogs .

Chemical Reactions Analysis

cis-2-Aminocyclohexanecarboxamide undergoes various chemical reactions that have been characterized. For instance, the conversion of stereoisomeric 2-amino-1-carbamoylcyclohexane derivatives into other complex structures has been described . The formation and characterization of multicomponent equilibrium systems derived from related cis- and trans-1-aminomethylcyclohexane diols have also been studied, revealing complex tautomeric systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Aminocyclohexanecarboxamide are closely related to its molecular structure and the reactions it undergoes. The chirality of the molecule and its derivatives plays a crucial role in its reactivity and the control of stereochemistry in catalytic reactions . The asymmetric Strecker synthesis of related diamino acids has been achieved, highlighting the importance of solvent influence and temperature in the hydrolysis of nitriles to carboxamides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Enhanced Synthesis Methods : A new approach to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their N-substituted derivatives has been developed, offering faster production and higher yields than traditional methods. This advancement significantly contributes to the production of various previously unknown derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid (Göndös, Szécsényi, & Dombi, 1991).

Chemical Properties and Reactions

- Pd(II)-catalyzed Synthesis : Research on the Pd(II)-catalyzed intramolecular oxidative cyclization of cis- and trans-N-allyl-2-aminocyclohexanecarboxamides led to the development of efficient syntheses for cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. This study also unveiled a significant solvent effect on regio- and diastereoselectivity, as well as the discovery of a novel Pd(II)-mediated domino oxidation and oxidative amination reaction (Balázs et al., 2009).

Applications in Peptide Chemistry

- Peptide Oligomers : A study on (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a preorganized β-amino acid, explored its conformational behavior in homooligomers, β-peptides, and α/β-peptides. It was found that these oligomers adopt extended conformations rather than folded ones in solution, providing insights into peptide structure and design (Choi et al., 2013).

Therapeutic Applications

- Matrix Metalloproteinase Inhibitors : cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has shown potential as an orally active antimetastatic matrix metalloproteinase-2 selective inhibitor. In vivo studies revealed its effectiveness in reducing metastasis formation in mice, along with a non-toxic profile and specific pharmacokinetic properties (Hoffman et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)